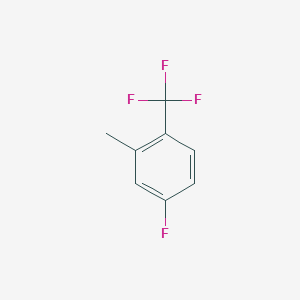

4-fluoro-2-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUKSKTZQURUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461556 | |

| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-26-7 | |

| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Fluoro-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzotrifluoride, identified by the CAS number 80245-26-7, is a fluorinated aromatic compound with growing importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group on a toluene scaffold, imparts specific physicochemical properties that are highly sought after in the design of novel molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate electronic properties and metabolic pathways. A thorough understanding of the physical properties of this compound is essential for its effective use in synthesis, formulation, and quality control. This guide provides a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, reaction setup, and purification. It is a colorless liquid with a faint odor.[1] It is insoluble in water but soluble in common organic solvents.[1] A summary of its key quantitative physical properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C8H6F4 | - |

| Molecular Weight | 178.13 | g/mol |

| Boiling Point | 131.2 | °C at 760 mmHg |

| Density | 1.241 | g/cm³ |

| Refractive Index | 1.416 | - |

Source: Mol-Instincts[2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical parameters of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Capillary Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then securely attached to a thermometer.

-

Heating: The entire assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block. The heating should be gradual and uniform.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Measurement: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of this compound is added to the pycnometer or graduated cylinder.

-

Mass of Container and Liquid: The total mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physical property of a liquid compound.

References

An In-Depth Technical Guide to 4-Fluoro-2-methylbenzotrifluoride: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, substituted benzotrifluorides stand out for their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of 4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7), a valuable trifluoromethylated aromatic compound. We will delve into its chemical structure, spectroscopic signature, a detailed synthetic protocol, and its emerging applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₆F₄ and a molecular weight of 178.13 g/mol . The structure features a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 1-position.

The interplay of these substituents dictates the molecule's reactivity and physical properties. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring. The fluorine atom also exerts a significant inductive effect. The methyl group, being electron-donating, provides a contrasting electronic influence. This electronic arrangement makes the aromatic ring susceptible to certain types of reactions and influences the orientation of further substitutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80245-26-7 | [3] |

| Molecular Formula | C₈H₆F₄ | [3] |

| Molecular Weight | 178.13 g/mol | [3] |

| Boiling Point | 131.2 ± 35.0 °C | N/A |

Synthesis of this compound

A robust and reliable synthesis of this compound is crucial for its accessibility in research and development. A highly effective method involves the Sandmeyer trifluoromethylation of 4-fluoro-2-methylaniline. This classical reaction, adapted for trifluoromethylation, provides a direct route to introduce the CF₃ group onto the aromatic ring.[4]

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 4-fluoro-2-methylaniline:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source in an acidic medium.

-

Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source, typically in the presence of a copper catalyst, to yield the desired benzotrifluoride derivative.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sandmeyer Trifluoromethylation

This protocol is a representative procedure based on established Sandmeyer trifluoromethylation reactions.[4]

Materials:

-

4-Fluoro-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Trifluoromethyltrimethylsilane (TMSCF₃) or other suitable trifluoromethyl source

-

Copper(I) iodide (CuI) or other Cu(I) salt

-

Acetonitrile (ACN)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methylaniline (1 equivalent).

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (3 equivalents) while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline-acid mixture, ensuring the temperature remains between 0 and 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Trifluoromethylation:

-

In a separate flask, prepare a solution of the trifluoromethyl source (e.g., TMSCF₃, 1.5 equivalents) and the copper(I) catalyst (e.g., CuI, 0.1 equivalents) in acetonitrile.

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford pure this compound.

-

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data based on the analysis of closely related structures.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the protons on the aromatic ring and the methyl group.

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as complex multiplets in the range of δ 7.0-7.6 ppm. The coupling patterns will be influenced by both fluorine and proton-proton coupling.

-

Methyl Protons (3H): The methyl group protons will appear as a singlet, slightly broadened by potential long-range coupling to the aromatic fluorine, in the region of δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals.

-

Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (1C): The carbon of the CF₃ group will appear as a quartet in the region of δ 120-130 ppm with a large ¹JCF coupling constant.

-

Methyl Carbon (1C): The methyl carbon will resonate upfield, typically in the range of δ 15-20 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

-

Aromatic Fluorine (1F): The single fluorine atom on the aromatic ring is expected to show a signal in the range of δ -110 to -120 ppm (relative to CFCl₃). This signal will likely be a multiplet due to coupling with the aromatic protons.

-

Trifluoromethyl Group (3F): The three equivalent fluorine atoms of the CF₃ group will give rise to a singlet in the region of δ -60 to -65 ppm.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern is expected to involve the loss of a fluorine atom (M-19) and the trifluoromethyl radical (M-69).[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

C-H stretching (aromatic and aliphatic): ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching (aromatic): ~1250-1100 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong absorptions in the range of ~1350-1100 cm⁻¹

Reactivity and Synthetic Applications

The presence of the fluorine and trifluoromethyl substituents on the benzene ring governs the reactivity of this compound. The electron-withdrawing nature of these groups deactivates the ring towards electrophilic aromatic substitution. However, the molecule is a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can be displaced by a variety of nucleophiles.

This reactivity makes this compound a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it a desirable feature in many drug candidates.[3]

Caption: Reactivity and applications of this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a platform for the introduction of the trifluoromethyl group into a variety of molecular scaffolds. The synthetic route via the Sandmeyer reaction of 4-fluoro-2-methylaniline offers a practical and efficient method for its preparation. The detailed spectroscopic characterization provides a clear fingerprint for confirming its identity and purity. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

Exploring 4-Methylbenzotrifluoride: Properties and Applications. (URL: [Link])

- Supporting Information for [Journal Article Title]. (URL: Not available)

- Supporting Information for [Journal Article Title]. (URL: Not available)

- 4-Amino-2-Fluorobenzotrifluoride. (URL: Not available)

- Supporting Information for [Journal Article Title]. (URL: Not available)

- Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline. Benchchem. (URL: Not available)

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (URL: [Link])

- Application Notes and Protocols: 4-Fluoro-2-methoxy-N-methylaniline in Organic Synthesis. Benchchem. (URL: Not available)

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Preparation of trifluoromethylanilines.

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. (URL: [Link])

- 19Flourine NMR. (URL: Not available)

- Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem. (URL: Not available)

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (URL: [Link])

- 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum. ChemicalBook. (URL: Not available)

- 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum. ChemicalBook. (URL: Not available)

- 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum. ChemicalBook. (URL: Not available)

- 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum. ChemicalBook. (URL: Not available)

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL: Not available)

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (URL: [Link])

- Mass spectra of fluorocarbons. (URL: Not available)

-

mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

- Interpretation of mass spectra. (URL: Not available)

- Significance of Fluorine in Medicinal Chemistry: A Review. (URL: Not available)

-

4-Methylbenzotrifluoride | C8H7F3 | CID 80230. PubChem. (URL: [Link])

- 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum. ChemicalBook. (URL: Not available)

- Mass Spectrometry: Fragment

- A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

4-Fluoro-3-nitrobenzotrifluoride. NIST WebBook. (URL: [Link])

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (URL: Not available)

-

Benzene, 1-fluoro-2-(trifluoromethyl)- | C7H4F4 | CID 9807. PubChem. (URL: [Link])

- Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. (URL: Not available)

-

Benzene, fluoro-. NIST WebBook. (URL: [Link])

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. (URL: [Link])

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. (URL: Not available)

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to 4-Fluoro-2-methylbenzotrifluoride (CAS 80245-26-7): A Key Intermediate in Modern Synthesis

Executive Summary

This guide provides a comprehensive technical overview of 4-Fluoro-2-methylbenzotrifluoride, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore its electronic nature and consequent chemical reactivity, and outline plausible synthetic strategies. The document highlights the strategic importance of the unique substitution pattern on the benzene ring, which combines the effects of a fluoro, a methyl, and a trifluoromethyl group, making it a versatile building block for complex molecular architectures. Emphasis is placed on practical applications in drug discovery and the critical safety protocols required for its handling, providing researchers and development scientists with a foundational resource for utilizing this compound in their work.

The Strategic Role of Fluorinated Benzotrifluorides in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with an estimated 20-25% of all contemporary drugs containing at least one fluorine atom.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly and beneficially alter a drug candidate's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][4][5]

Benzotrifluoride scaffolds serve as fundamental building blocks for leveraging these advantages.[1] The compound this compound is a notable example, presenting a trifunctionalized aromatic ring. The interplay between the electron-withdrawing -CF₃ and -F groups and the electron-donating -CH₃ group creates a unique electronic and steric environment. This pre-functionalization offers medicinal chemists multiple, regiochemically distinct vectors for molecular elaboration, enabling its use in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[4][6]

Physicochemical and Spectroscopic Profile

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 80245-26-7[7][8][][10][11] |

| IUPAC Name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene[12] |

| Synonyms | 2-Methyl-4-fluorobenzotrifluoride, PTF-F-3ME[7] |

| Molecular Formula | C₈H₆F₄[7][8] |

| Molecular Weight | 178.13 g/mol [8][12] |

| InChI Key | XBUKSKTZQURUDT-UHFFFAOYSA-N[12] |

Physical Properties

Specific experimental data for the physical properties of this compound (CAS 80245-26-7) are not extensively reported in publicly available literature. However, data from closely related isomers provide a useful reference point for estimating its characteristics.

| Property | 4-Fluorobenzotrifluoride (para) | 2-Fluorobenzotrifluoride (ortho) | 4-Methylbenzotrifluoride (para) |

| CAS Number | 402-44-8 | 392-85-8[13] | 6140-17-6[14] |

| Boiling Point | 102-105 °C | Not specified | 129 °C[4] |

| Density | 1.293 g/mL at 25 °C | Not specified | 1.144 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.401 | Not specified | n20/D 1.426[4] |

It is anticipated that this compound is a liquid at room temperature with a boiling point and density intermediate to its structural analogs.

Predictive Spectroscopic Signatures

While experimental spectra should be acquired for definitive characterization, the structure of this compound allows for the prediction of its key NMR and IR features.

-

¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, which would exhibit complex splitting patterns due to H-H and H-F couplings. A singlet corresponding to the three methyl protons (-CH₃) would be expected in the aliphatic region (approx. 2.3-2.5 ppm).

-

¹⁹F NMR: Two distinct resonances are expected. A singlet for the trifluoromethyl (-CF₃) group, typically found around -60 to -65 ppm relative to CFCl₃.[15] A second, more complex signal (a multiplet due to coupling with adjacent protons) for the single fluorine atom on the ring (-F) would appear at a different chemical shift.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. Key features would include the signal for the methyl carbon, the four aromatic CH carbons, and three quaternary carbons (C-F, C-CH₃, C-CF₃). The signals for the carbons attached to fluorine and the CF₃ group would appear as quartets due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching bands, typically in the 1100-1400 cm⁻¹ region, which are characteristic of trifluoromethyl and aryl-fluoride bonds. Aromatic C-H and C=C stretching vibrations would also be prominent.

Chemical Reactivity and Mechanistic Insights

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its three substituents. Understanding these influences is critical for predicting the outcomes of further chemical transformations.

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing and deactivating group due to the high electronegativity of fluorine. It directs incoming electrophiles to the meta positions (C3 and C5).

-

Fluoro Group (-F): An inductively electron-withdrawing but mesomerically electron-donating group. Overall, it is deactivating but directs incoming electrophiles to the ortho and para positions (C3 and C5).

-

Methyl Group (-CH₃): A weakly electron-donating and activating group via hyperconjugation. It directs incoming electrophiles to the ortho and para positions (C3 and C5).

The net effect is a complex interplay of directing influences. The C3 and C5 positions are strongly favored for electrophilic aromatic substitution, as they are activated (or least deactivated) by all three groups. The C6 position is sterically hindered by the adjacent methyl group.

Synthesis Strategies

Proposed Synthetic Workflow

The following workflow outlines a conceptual pathway for the synthesis of the target compound.

Hypothetical Experimental Protocol

This protocol is illustrative and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Diazotization:

-

To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄) in water, add 4-amino-2-methylbenzotrifluoride (1.0 eq) dropwise while maintaining the temperature below 5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Stir the resulting slurry at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt intermediate.

-

-

Fluorination (Balz-Schiemann Reaction):

-

Isolate the precipitated diazonium tetrafluoroborate salt by filtration under cold conditions. Wash the solid with cold ether and dry it carefully under vacuum.

-

Causality Note: The isolation of the diazonium salt is a critical step; these intermediates can be unstable. This protocol assumes the salt is stable enough for isolation.

-

Gently heat the dry diazonium salt in an appropriate high-boiling, inert solvent (e.g., toluene or xylene). The decomposition will be evident by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃).

-

Heat the mixture until gas evolution ceases, indicating the completion of the reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield pure this compound.

-

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block.[][11]

-

Pharmaceutical Synthesis: It can serve as a key intermediate for APIs where metabolic stability and CNS penetration are desired. The fluorine and CF₃ groups can block sites of oxidative metabolism and increase lipophilicity.[5]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel herbicides, pesticides, and fungicides with enhanced efficacy and environmental persistence profiles.[4]

-

Structure-Activity Relationship (SAR) Studies: The compound is an ideal tool for SAR exploration. By using it as a starting point, chemists can systematically modify other positions on the ring to probe the steric and electronic requirements of a biological target, leading to the optimization of lead compounds.

-

Materials Science: Fluorinated aromatic compounds are precursors to advanced polymers and liquid crystals with unique thermal and electronic properties.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The following GHS hazard classifications have been reported.

| Hazard Class | Hazard Statement |

| Flammable Liquid | H225: Highly flammable liquid and vapour[12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[12] |

| Signal Word | Danger [12] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[16] Ensure an eyewash station and safety shower are readily accessible.[17] Use explosion-proof electrical equipment and ground all containers to prevent static discharge.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling Procedures: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use only non-sparking tools. Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[17][18]

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

-

Spill: Eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a suitable, sealed container for disposal.[17]

Conclusion

This compound (CAS 80245-26-7) is a strategically important chemical intermediate whose value is derived from the unique combination of its substituents. Its trifunctionalized aromatic core provides a robust platform for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. While its synthesis and handling require specialized knowledge and adherence to strict safety protocols, its potential to accelerate the discovery and development of novel chemical entities is significant. This guide serves as a foundational resource for scientists looking to harness the synthetic potential of this versatile building block.

References

- Product information, 2-Methyl-4-fluorobenzotrifluoride | P&S Chemicals.

- This compound - M

- CAS 80245-26-7 this compound - BOC Sciences.

- This compound | 80245-26-7 - ChemicalBook.

- CAS NO.

- This compound | 80245-26-7 | Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - 4-FLUORO-2-NITROBENZOTRIFLUORIDE - ChemicalBook.

- 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem.

- Exploring 4-Methylbenzotrifluoride: Properties and Applic

- SAFETY D

- 4-Fluorobenzotrifluoride synthesis - ChemicalBook.

- 4-Fluoro-2-methylbenzonitrile - SAFETY D

- SAFETY D

- 80245-26-7 | 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene - AiFChem.

- Fluorine in drug discovery: Role, design and case studies.

- Supporting Information for a scientific public

- 4-Fluorobenzotrifluoride 98% 402-44-8 - Sigma-Aldrich.

- 2-Methylbenzotrifluoride - Chem-Impex.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

- Benzene, 1-fluoro-2-(trifluoromethyl)- - NIST WebBook.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. This compound | 80245-26-7 | Benchchem [benchchem.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. innospk.com [innospk.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pschemicals.com [pschemicals.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. This compound | 80245-26-7 [m.chemicalbook.com]

- 11. arctomsci.com [arctomsci.com]

- 12. 80245-26-7 | 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene - AiFChem [aifchem.com]

- 13. Benzene, 1-fluoro-2-(trifluoromethyl)- [webbook.nist.gov]

- 14. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

Technical Guide: Spectroscopic Profile of 4-fluoro-2-methylbenzotrifluoride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on the known spectroscopic data of structurally related analogs. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of fluorinated aromatic compounds.

Introduction

This compound is a substituted aromatic compound containing a trifluoromethyl group, a fluorine atom, and a methyl group attached to the benzene ring.[1] These functional groups impart unique electronic properties and reactivity to the molecule, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the experimental data of the aforementioned structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are expected to provide key structural information.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~2.4 | Singlet | - | -CH₃ |

| ~7.1 - 7.3 | Multiplet | - | Aromatic Protons |

| ~7.4 - 7.6 | Multiplet | - | Aromatic Protons |

Prediction based on the known shifts of methyl groups on a benzene ring and the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~115 - 140 | Aromatic Carbons |

| ~120 - 130 (quartet) | -CF₃ |

| ~160 (doublet) | C-F |

Prediction based on typical chemical shifts for substituted benzenes. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and the carbon bonded to the fluorine will appear as a doublet.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ -60 to -65 | -CF₃ |

| ~ -110 to -120 | Ar-F |

Prediction based on typical chemical shifts for trifluoromethyl and fluoro-substituted aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H, C-F, and C-CF₃ bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Methyl C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1350 - 1150 | C-F Stretch (Ar-F) and CF₃ Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending |

Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₆F₄), the molecular weight is 178.13 g/mol .[5]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178 | Molecular Ion [M]⁺ |

| 159 | [M - F]⁺ |

| 109 | [M - CF₃]⁺ |

The fragmentation pattern is predicted to involve the loss of a fluorine atom or the trifluoromethyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2] Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).[2] For ¹⁹F NMR, an external standard like CFCl₃ can be used.[2]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization) and the resulting fragments are detected.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on the analysis of its structural analogs. The tabulated data and generalized experimental protocols offer a valuable resource for researchers working with this compound and other fluorinated aromatic molecules. The provided workflow diagram illustrates a standard approach to the comprehensive spectroscopic characterization of such compounds.

References

- 1. 4-Fluoro-3-nitrobenzotrifluoride [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

4-fluoro-2-methylbenzotrifluoride molecular weight

An In-depth Technical Guide to 4-Fluoro-2-methylbenzotrifluoride

Introduction

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become essential in modern chemical research and industry.[1] The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, give distinct characteristics to organic molecules.[1] The strategic incorporation of fluorine into molecules can significantly alter a compound's physical, chemical, and biological properties.[1][2] For instance, fluorination can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target proteins.[1][2][3] This has led to a rise in the development of fluorinated pharmaceuticals, with estimates suggesting that approximately 20-25% of all modern drugs contain fluorine.[1][4]

Within the class of organofluorine compounds, molecules built upon a benzotrifluoride scaffold are of particular importance.[1] The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 178.13 g/mol | PubChem |

| Molecular Formula | C8H6F4 | PubChem |

| CAS Number | 80245-26-7 | Matrix Scientific |

| IUPAC Name | 1-fluoro-2-methyl-4-(trifluoromethyl)benzene | PubChem |

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in organic synthesis, particularly for creating active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique properties that are highly desirable in drug design.

The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule.[3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the overall efficacy and safety of a drug. In agrochemicals, these properties can contribute to the development of more potent and persistent pesticides and herbicides.[3]

Hypothetical Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Intermediate

The following is a hypothetical experimental protocol illustrating the use of this compound as a starting material in the synthesis of a novel kinase inhibitor.

Objective: To synthesize a key intermediate for a novel kinase inhibitor via a Suzuki coupling reaction.

Materials:

-

This compound

-

(4-aminophenyl)boronic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Sodium carbonate

-

1,4-Dioxane

-

Water

-

Nitrogen gas

Procedure:

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane to the flask.

-

Purge the reaction mixture with nitrogen gas for 15 minutes.

-

Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Illustrative Synthetic Pathway

The following diagram illustrates a hypothetical synthetic workflow where this compound is used as a key starting material.

References

Solubility of 4-fluoro-2-methylbenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7) is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate necessitates a thorough understanding of its physical properties, among which solubility in organic solvents is paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and outlines detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to perform such measurements accurately.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule's structure, featuring a benzene ring substituted with a fluorine atom, a methyl group, and a trifluoromethyl group, imparts a unique combination of polarity and lipophilicity.

-

Polarity: The presence of the highly electronegative fluorine and trifluoromethyl groups induces a dipole moment, suggesting some degree of polarity. However, the overall molecule is relatively nonpolar.

-

Lipophilicity: The aromatic ring and the methyl group contribute to its lipophilic character. The trifluoromethyl group, while polar, can also enhance lipophilicity.

Based on these characteristics, this compound is expected to exhibit good solubility in a range of common organic solvents. A qualitative prediction of its solubility in various solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | "Like dissolves like" principle; solute and solvent are both predominantly nonpolar. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | Solute can interact with the polar groups of the solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The nonpolar character of the solute limits its interaction with the hydrogen-bonding network of the solvent. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of dissolving a wide range of polar and nonpolar compounds. |

Experimental Determination of Solubility

The definitive method for determining the solubility of a compound is through experimental measurement. The isothermal saturation method is a widely accepted and robust technique for this purpose.[1][2]

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.[1]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of organic compounds.[3][4] A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Visible Spectrophotometry: If this compound exhibits a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve based on Beer-Lambert law.[5][6]

-

Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue.[7][8][9] While simple, it is generally less sensitive than chromatographic or spectroscopic methods.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the principles of solubility combined with the detailed experimental protocol presented herein offer a robust approach for researchers to generate reliable solubility data. Such data is critical for the effective application of this compound in chemical synthesis and product development. Adherence to good laboratory practices is essential for obtaining accurate and reproducible results.[10]

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaguru.co [pharmaguru.co]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 4-fluoro-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzotrifluoride, a substituted aromatic compound, is a molecule of growing interest in the fields of medicinal chemistry and materials science. Its unique combination of a fluorine atom, a methyl group, and a trifluoromethyl group on a benzene ring imparts specific physicochemical properties that influence its stability and reactivity. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, incorporating available data, experimental considerations, and safety protocols.

Chemical and Physical Properties

A clear understanding of the fundamental physical and chemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| CAS Number | 80245-26-7 | [1] |

| Molecular Formula | C8H6F4 | [2] |

| Molecular Weight | 178.13 g/mol | [2] |

| Boiling Point | 131.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [3] |

Stability Profile

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly closed to prevent exposure to moisture and air.[3]

-

It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[2]

Reactivity Profile

The reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions.[5] The methyl group (-CH3) is an electron-donating group and an ortho-, para-director. The fluorine atom (-F) is also an ortho-, para-director but is deactivating overall due to its high electronegativity. The interplay of these groups governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration, are expected to occur on the aromatic ring. The directing effects of the existing substituents will influence the position of the incoming electrophile. Based on the directing effects of the methyl and fluorine groups (ortho, para) and the trifluoromethyl group (meta), the potential sites for electrophilic attack are nuanced.

A plausible synthetic pathway for a related compound involves the Friedel-Crafts acylation of m-fluorotoluene. This suggests that this compound could potentially undergo similar acylations, though the strong deactivating effect of the trifluoromethyl group might necessitate harsher reaction conditions.[6]

Experimental Workflow: Synthesis of 4-fluoro-2-methylbenzoic acid (a related compound)

Caption: Synthesis of a related benzoic acid derivative.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. However, the fluorine atom already present on the ring is generally a poor leaving group in SNAr reactions unless the ring is highly activated.

Other Reactions

The methyl group on the ring could potentially undergo oxidation to a carboxylic acid group under strong oxidizing conditions. The trifluoromethyl group is generally resistant to both oxidation and reduction.

Experimental Protocols

Detailed experimental protocols for the specific reactions of this compound are scarce. However, protocols for similar compounds can provide a starting point for reaction design.

General Protocol for Nitration of a Substituted Benzotrifluoride (Adapted from a related synthesis):

-

Reaction Setup: A solution of the substituted benzotrifluoride in a suitable solvent (e.g., dichloromethane) is cooled in an ice-salt bath.

-

Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the benzotrifluoride solution while maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is poured onto ice and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.

Logical Relationship: Directing Effects in Electrophilic Substitution

Caption: Substituent directing effects on the aromatic ring.

Conclusion

This compound is a stable compound with a reactivity profile shaped by the interplay of its fluorine, methyl, and trifluoromethyl substituents. While specific quantitative data on its stability and detailed experimental protocols for its reactions are limited, its structural similarity to other well-studied benzotrifluorides provides a basis for predicting its chemical behavior. Further research is warranted to fully elucidate its reaction kinetics, thermal stability, and potential applications in drug discovery and materials science. Researchers working with this compound should adhere to standard safety protocols for handling irritant and flammable organic chemicals.

References

- 1. This compound | 80245-26-7 [m.chemicalbook.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Commercial Suppliers and Technical Profile of 4-Fluoro-2-methylbenzotrifluoride: A Guide for Researchers

Introduction

4-Fluoro-2-methylbenzotrifluoride is a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and agrochemical development. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on a toluene scaffold imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the fluorine atom can modulate electronic properties and provide a site for further chemical modification. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its physicochemical properties, relevant experimental protocols, and its applications.

Commercial Availability

A number of chemical suppliers offer this compound (CAS Number: 80245-26-7). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Website | Purity | Notes |

| Matrix Scientific | --INVALID-LINK-- | ≥95%[1] | Offers various quantities from grams to bulk.[2] |

| BOC Sciences | --INVALID-LINK-- | Inquire | Specializes in a wide range of chemical synthesis and supply.[] |

| AiFChem | --INVALID-LINK-- | 95%[1] | Provides the compound for research purposes. |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound. Data for related isomers are also included for comparative purposes.

| Property | This compound | 4-Methylbenzotrifluoride | 4-Fluorobenzotrifluoride | 2-Methylbenzotrifluoride | 4-Fluoro-3-nitrobenzotrifluoride |

| CAS Number | 80245-26-7 | 6140-17-6[4][5] | 402-44-8 | 13630-19-8[6] | 367-86-2[7] |

| Molecular Formula | C₈H₆F₄[2] | C₈H₇F₃[4][8] | C₇H₄F₄[9] | C₈H₇F₃[6] | C₇H₃F₄NO₂[7][10] |

| Molecular Weight | 178.13 g/mol [2] | 160.14 g/mol [6][8] | 164.10 g/mol [9] | 160.14 g/mol [6] | 209.10 g/mol [7] |

| Appearance | Inquire | Clear colorless liquid[4] | Inquire | Colorless to almost colorless clear liquid[6] | Clear yellow liquid[10] |

| Purity | ≥95%[1] | ≥97.5% (GC)[4] | 98%[9] | ≥98% (GC)[6] | ≥95% (GC)[10] |

| Boiling Point | Inquire | 129 °C | 102.8 °C | 125 - 126 °C[6] | 92 °C @ 15 mmHg[7] |

| Density | Inquire | 1.144 g/mL at 25°C | 1.293 g/mL | 1.17 g/mL[6] | 1.494 g/mL[7] |

| Refractive Index | Inquire | 1.426 (20°C, 589 nm) | 1.3996 @ 22 °C | 1.44 (n20D)[6] | 1.4610 to 1.4630 (20°C, 589 nm)[10] |

| Flash Point | Inquire | 81°F | 10 °C[9] | Inquire | 33 °C[7] |

Experimental Protocols

Synthesis of Fluorinated Benzotrifluorides

Representative Protocol for the Synthesis of a Fluorinated Aromatic Compound (Illustrative)

-

Reaction: Friedel-Crafts Acylation for the synthesis of a precursor to 4-fluoro-2-methylbenzoic acid.[12]

-

Reactants:

-

m-fluorotoluene (1.0 mol)

-

Trichloroacetyl chloride (1.1 mol)

-

Anhydrous aluminum trichloride (1.1 mol)

-

1,2-dichloroethane (solvent)

-

-

Procedure:

-

To a cooled (0 °C) solution of m-fluorotoluene in 1,2-dichloroethane under a nitrogen atmosphere, add anhydrous aluminum trichloride.

-

Slowly add trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10 °C.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

The resulting ketone can then be hydrolyzed under alkaline conditions to yield the corresponding benzoic acid, which could potentially be a precursor to this compound through further transformations.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a standard method for determining the purity and identifying impurities in volatile and semi-volatile organic compounds like this compound.

-

Sample Preparation:

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[13]

-

Injector Temperature: 250 °C.[13]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

-

Oven Temperature Program: Initial temperature of 50 °C (hold for 2 minutes), ramp up to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.[13]

-

-

MS Conditions (Typical):

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and purity assessment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Expected signals in the aromatic region (around 7-8 ppm) and a singlet for the methyl group (around 2-3 ppm).

-

¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (often observed as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the CF₃ group and another signal for the fluorine atom on the aromatic ring. Chemical shifts are reported relative to an external standard like CFCl₃.[14]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The presence of both a fluorine and a trifluoromethyl group on the benzene ring provides a unique combination of properties that can be exploited in the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles.[15][16]

-

Pharmaceutical Synthesis: This compound can be used as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to increase metabolic stability and cell membrane permeability of drug candidates.[17][18]

-

Agrochemical Synthesis: In the agrochemical sector, fluorinated compounds are used to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.[16][19] this compound can be a valuable building block in the creation of these next-generation crop protection agents.

Visualizations

The following diagrams illustrate a representative synthetic pathway and a general analytical workflow relevant to this compound.

References

- 1. 80245-26-7 | 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene - AiFChem [aifchem.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 308910050 [thermofisher.com]

- 5. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 367-86-2 | 4854-3-43 | MDL MFCD00007059 | 4-Fluoro-3-nitrobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 8. 4-Methylbenzotrifluoride, 98% | Fisher Scientific [fishersci.ca]

- 9. CAS 402-44-8 | 1800-3-04 | MDL MFCD00000399 | 4-Fluorobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 10. 200611000 [thermofisher.com]

- 11. 4-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. innospk.com [innospk.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. jelsciences.com [jelsciences.com]

- 19. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

The Indispensable Role of Fluorination in Benzotrifluoride Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration into the strategic incorporation of the trifluoromethyl group in medicinal chemistry, this guide details the profound impact of fluorination on the physicochemical properties, metabolic stability, and biological activity of benzotrifluoride derivatives. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological and experimental processes.

The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, onto a benzene ring to form benzotrifluoride and its derivatives has become a cornerstone of modern drug design.[1][2] This is not a matter of chance, but a strategic decision rooted in the unique electronic properties of fluorine. Its high electronegativity and the strength of the carbon-fluorine bond bestow a range of desirable attributes upon parent molecules, including enhanced metabolic stability, altered lipophilicity, and modulated acidity (pKa), which can collectively lead to improved pharmacokinetic and pharmacodynamic profiles.[1][3]

Decoding the Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of the benzene ring to which it is attached. This is primarily due to its strong electron-withdrawing inductive effect (-I), which can significantly alter the reactivity and acidity of other functional groups on the ring.[4][5]

Enhanced Acidity of Phenols and Anilines

A prime example of the electronic influence of the CF₃ group is its effect on the acidity of phenols and anilines. The electron-withdrawing nature of the trifluoromethyl group stabilizes the corresponding phenoxide or anilinium ion, thereby increasing the acidity (lowering the pKa) of the parent molecule. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[6][7] For instance, the pKa of phenol is approximately 9.9, while the introduction of a trifluoromethyl group in the meta position, as in 3-(trifluoromethyl)phenol, lowers the pKa to around 8.5.[8]

Modulating Lipophilicity for Improved Permeability

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter in drug design, influencing a drug's ability to cross cell membranes. The trifluoromethyl group is considered a lipophilic substituent, with a Hansch π parameter of +0.88.[1] The introduction of a CF₃ group generally increases the lipophilicity of a molecule, which can enhance its permeability across biological membranes.[1][9]

Bolstering Metabolic Stability: A Key to Drug Efficacy

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1][3] By strategically placing a CF₃ group at a site that is susceptible to metabolic oxidation, the metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[3]

Quantitative Data on Physicochemical and Metabolic Properties

To illustrate the impact of the trifluoromethyl group, the following tables summarize key physicochemical and metabolic data for representative benzotrifluoride derivatives and their non-fluorinated analogs.

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.61[7] | 0.90[7] |

| 3-(Trifluoromethyl)aniline | m-CF₃C₆H₄NH₂ | 3.26 (Predicted)[7] | 2.19 (Predicted)[7] |

| Phenol | C₆H₅OH | ~10.0[8] | 1.46 |

| 3-(Trifluoromethyl)phenol | m-CF₃C₆H₄OH | ~8.5[8] | 2.56 |

| Celecoxib | See structure in experimental section | 11.1[10][11] | 3.53[11] |

Table 1: Comparison of pKa and logP values for selected compounds.

| Compound Pair (Non-fluorinated vs. Fluorinated) | In Vitro Half-life (t½) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |

| Toluene vs. Benzotrifluoride | Shorter (example) | Higher (example) |

| Methylaniline vs. Trifluoromethylaniline | Shorter (example) | Higher (example) |

Table 2: Illustrative comparison of metabolic stability parameters. Note: Specific values can vary significantly based on the assay conditions and the specific isomers.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of a key benzotrifluoride derivative, Celecoxib, and for a crucial in vitro assay to determine metabolic stability.

Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a successful drug containing a trifluoromethylphenyl moiety. A common synthetic route involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[12]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization to yield pure Celecoxib.[12]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[3][13][14]

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for quenching the reaction)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare working solutions of the test compound and positive control.

-

Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

-

Centrifuge the plates to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[3]

Visualizing Molecular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Conclusion

The strategic incorporation of a trifluoromethyl group into a benzotrifluoride scaffold is a powerful and well-established strategy in modern medicinal chemistry. Its ability to enhance metabolic stability, modulate physicochemical properties, and ultimately improve the therapeutic profile of drug candidates is undeniable. This guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and clear visual representations of underlying mechanisms. For researchers in drug discovery and development, a thorough understanding of the principles of fluorination is not just advantageous, but essential for the rational design of the next generation of therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. derangedphysiology.com [derangedphysiology.com]